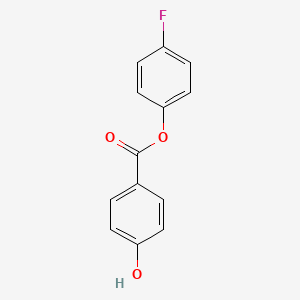
4-Fluorophenyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 4-fluorophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-fluorophenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+4-FluorophenolAcid catalyst4-Fluorophenyl 4-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the reaction mixture, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-Fluorobenzoic acid and 4-hydroxybenzoic acid.
Reduction: 4-Fluorophenylmethanol and 4-hydroxybenzyl alcohol.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 4-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 4-hydroxybenzoic acid and 4-fluorophenol. These products can then participate in further biochemical pathways, such as the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A precursor to 4-Fluorophenyl 4-hydroxybenzoate, widely used in the production of parabens.
4-Fluorophenol: Another precursor, used in the synthesis of various fluorinated organic compounds.
4-Fluorobenzoic acid: Structurally similar, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxybenzoate ester group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
102187-17-7 |
|---|---|
Fórmula molecular |
C13H9FO3 |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
(4-fluorophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8,15H |
Clave InChI |
SORDQILSXXTMQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
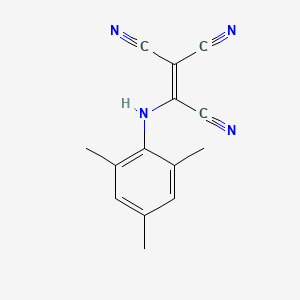

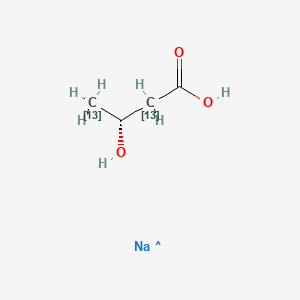
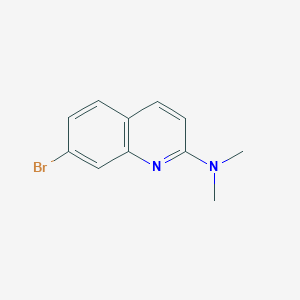
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)
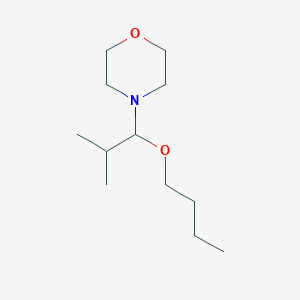
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
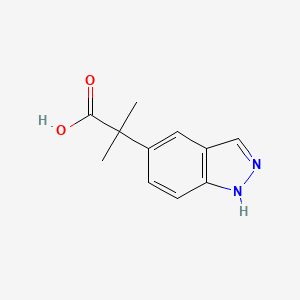
stannane](/img/structure/B14078198.png)

